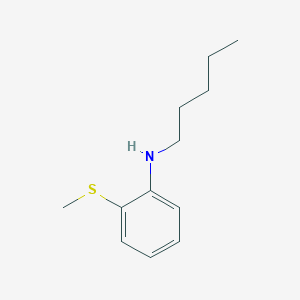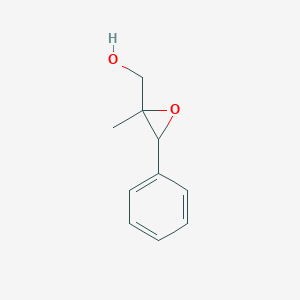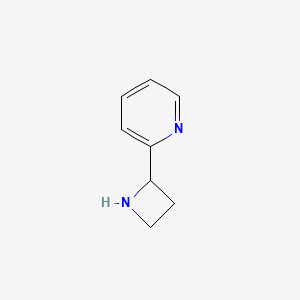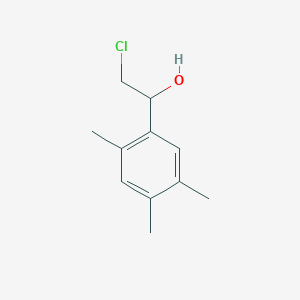
2-(Methylsulfanyl)-N-pentylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylsulfanyl)-N-pentylaniline: is an organic compound that belongs to the class of aniline derivatives It features a methylsulfanyl group attached to the second carbon of the benzene ring and a pentyl group attached to the nitrogen atom of the aniline
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfanyl)-N-pentylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloro-N-pentylaniline with sodium methylsulfide. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 2-(Methylsulfanyl)-N-pentylaniline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can be employed for reduction reactions.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
科学研究应用
Chemistry: 2-(Methylsulfanyl)-N-pentylaniline is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Industry: In the agrochemical industry, this compound can be used as a precursor for the synthesis of pesticides and herbicides.
作用机制
The mechanism of action of 2-(Methylsulfanyl)-N-pentylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pentyl group attached to the nitrogen atom may also contribute to the compound’s overall lipophilicity, affecting its distribution and activity within biological systems.
相似化合物的比较
- 2-(Methylthio)aniline
- N-pentylaniline
- 2-(Methylsulfanyl)benzoic acid
Comparison: Compared to 2-(Methylthio)aniline, 2-(Methylsulfanyl)-N-pentylaniline has an additional pentyl group attached to the nitrogen atom, which may enhance its lipophilicity and alter its chemical reactivity. N-pentylaniline lacks the methylsulfanyl group, making it less versatile in terms of chemical modifications. 2-(Methylsulfanyl)benzoic acid, on the other hand, has a carboxylic acid group instead of an amine, leading to different chemical properties and applications.
Uniqueness: The presence of both the methylsulfanyl and pentyl groups in this compound provides a unique combination of properties that can be exploited in various chemical and biological applications. Its ability to undergo diverse chemical reactions and its potential as an intermediate in the synthesis of complex molecules make it a valuable compound in research and industry.
属性
分子式 |
C12H19NS |
|---|---|
分子量 |
209.35 g/mol |
IUPAC 名称 |
2-methylsulfanyl-N-pentylaniline |
InChI |
InChI=1S/C12H19NS/c1-3-4-7-10-13-11-8-5-6-9-12(11)14-2/h5-6,8-9,13H,3-4,7,10H2,1-2H3 |
InChI 键 |
MNJAYNKQSVSWOP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCNC1=CC=CC=C1SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{2-[(Tert-butoxycarbonyl)amino]acetamido}-5-carbamimidamidopentanoic acid](/img/structure/B12106353.png)
![N,N-dimethyl-4-{[(1E)-2-(morpholin-4-yl)cyclopent-2-en-1-ylidene]methyl}aniline](/img/structure/B12106356.png)


![4,6-Dihydroxy-15-methyl-9,14,16-trioxatetracyclo[8.6.0.03,8.011,15]hexadeca-3,5,7-triene-2,13-dione](/img/structure/B12106376.png)




![Butanoic acid, 2-amino-3-[(phenylmethyl)thio]-](/img/structure/B12106407.png)
![2-[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12106414.png)
